molecular formula C23H23N3OS B6005724 N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine

N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine

Cat. No. B6005724
M. Wt: 389.5 g/mol
InChI Key: PLMNYDHJBQDLCJ-UHFFFAOYSA-N
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Description

N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine, also known as THIP, is a chemical compound that belongs to the class of GABAergic drugs. THIP is a selective agonist of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system. THIP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, insomnia, and epilepsy.

Mechanism of Action

N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine acts as a selective agonist of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system. By binding to these receptors, N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects of N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine.
Biochemical and Physiological Effects:
N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has also been studied for its potential use in the treatment of alcohol withdrawal syndrome. In animal studies, N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has been found to increase the duration of sleep and reduce the time to onset of sleep. N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has also been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has several advantages for use in lab experiments. It is a selective agonist of GABAA receptors, which allows for specific targeting of these receptors. N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine also has a high affinity for GABAA receptors, which allows for potent and effective modulation of neuronal activity. However, N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has some limitations for use in lab experiments. It has a short half-life, which can make it difficult to maintain consistent levels of N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine in the body. N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine can also have sedative effects, which can interfere with behavioral assays.

Future Directions

There are several future directions for research on N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine. One area of interest is the potential use of N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine in the treatment of anxiety disorders. Another area of interest is the development of more selective agonists of GABAA receptors, which could provide more targeted and effective modulation of neuronal activity. Additionally, further research is needed to understand the mechanisms underlying the anxiolytic and sedative effects of N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine, which could lead to the development of more effective treatments for these conditions.

Synthesis Methods

N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine can be synthesized by the reaction of 2-thiophenecarboxaldehyde with 3-(4-biphenylyl)-1H-pyrazole-4-carbaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with 2-methoxy-2-(2-thienyl)ethylamine to yield N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine.

Scientific Research Applications

N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, insomnia, and epilepsy. In animal studies, N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.

properties

IUPAC Name

2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-27-21(22-8-5-13-28-22)16-24-14-20-15-25-26-23(20)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-13,15,21,24H,14,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMNYDHJBQDLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine

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